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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes

intracellular conversion to its active triphosphate form. The synthesis of this complex molecule

can lead to the formation of several process-related impurities, including diastereomers, which

may impact the safety and efficacy of the final drug product. This guide provides a detailed

comparison of Sofosbuvir impurity M and other diastereomeric impurities, supported by

experimental data and analytical methodologies.

Chemical Structures and Stereochemistry
Sofosbuvir has a chiral center at the phosphorus atom, leading to the possibility of two

diastereomers: the therapeutically active (Sp)-isomer and the inactive (Rp)-isomer. Sofosbuvir
impurity M is one of the diastereomeric impurities of Sofosbuvir.[1]

Table 1: Chemical Identity of Sofosbuvir and Key Diastereomeric Impurities
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Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Chirality at
Phosphorus

Sofosbuvir (Sp-

isomer)
1190307-88-0 C₂₂H₂₉FN₃O₉P 529.45 Sp

Sofosbuvir

Impurity M
2095551-10-1 C₂₂H₃₀N₃O₁₀P 527.46

Not specified in

sources

(Rp)-isomer of

Sofosbuvir
1190308-01-0 C₂₂H₂₉FN₃O₉P 529.45 Rp

Analytical Comparison
The primary method for the separation and quantification of Sofosbuvir and its diastereomeric

impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The

chromatographic behavior of these impurities can be compared based on their retention times

under specific analytical conditions.

Table 2: Comparative Chromatographic Data of Sofosbuvir and a Process-Related Impurity
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Analyte
Retention Time
(min)

Limit of Detection
(LOD) (µg/mL)

Limit of
Quantification
(LOQ) (µg/mL)

Sofosbuvir 3.674 0.04 0.125

Phosphoryl Impurity 5.704 0.12 0.375

Data sourced from a

study using an Agilent

Eclipse XDB-C18

column with a mobile

phase of 0.1%

trifluoroacetic acid in

water:acetonitrile

(50:50 v/v) at a flow

rate of 1 mL/min and

UV detection at 260

nm.

Experimental Protocols
RP-HPLC Method for the Estimation of Sofosbuvir and a
Related Phosphoryl Impurity
This protocol is based on a validated method for the routine analysis of Sofosbuvir and its

process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.

Instrumentation: A liquid chromatograph equipped with a UV detector.

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 260 nm.

Injection Volume: 20 µL.
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Sample Preparation:

Standard Solution: Dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in

100 mL of a 50:50 (v/v) water:acetonitrile diluent. Dilute 5 mL of this stock solution to 50

mL with the same diluent.

Test Solution (from tablets): Weigh and powder 20 tablets. Take an amount of powder

equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask, dissolve and dilute to

volume with the diluent. Dilute 5 mL of this solution to 50 mL with the diluent.

Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to

identify potential degradation products, including diastereomers that may form under stress

conditions.

Acid Hydrolysis: Reflux the drug substance in 1N HCl at 80°C for 10 hours.[2]

Base Hydrolysis: Reflux the drug substance in 0.5N NaOH at 60°C for 24 hours.[2]

Oxidative Degradation: Expose the drug substance to 30% H₂O₂ at 80°C for two days.[2]

Photolytic Degradation: Expose the dry drug substance to UV light at 254 nm for 24 hours.[2]

Thermal Degradation: Heat the drug substance at a specified high temperature.

The resulting mixtures are then analyzed by a stability-indicating HPLC method to separate the

parent drug from the degradation products.

Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active

triphosphate form, GS-461203. Understanding this pathway is crucial as any diastereomeric

impurities may not be efficiently converted to the active form, thus lacking therapeutic efficacy.
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Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Profiling
The identification and quantification of diastereomeric impurities in Sofosbuvir require a

systematic analytical workflow.
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Analytical Workflow
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Caption: General workflow for Sofosbuvir impurity profiling.

Conclusion
The control of diastereomeric impurities, such as Sofosbuvir impurity M and the (Rp)-isomer,

is critical for ensuring the quality, safety, and efficacy of Sofosbuvir. While the active (Sp)-

isomer undergoes efficient metabolic activation to inhibit HCV replication, the diastereomeric

impurities are generally considered to be inactive. Robust analytical methods, particularly RP-
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HPLC, are essential for the separation and quantification of these impurities. The data and

protocols presented in this guide provide a framework for researchers and drug development

professionals to effectively monitor and control the diastereomeric purity of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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